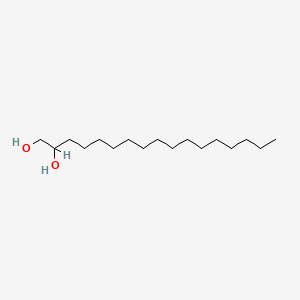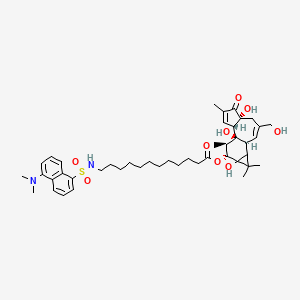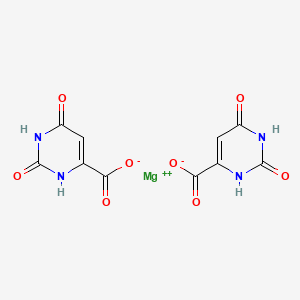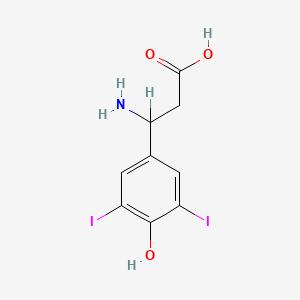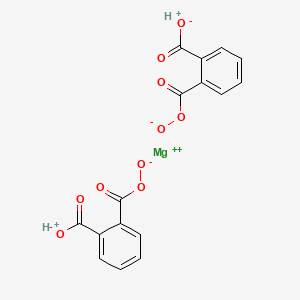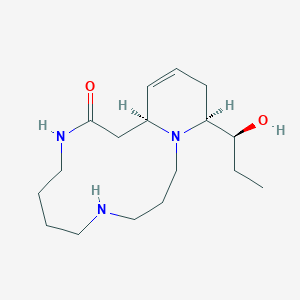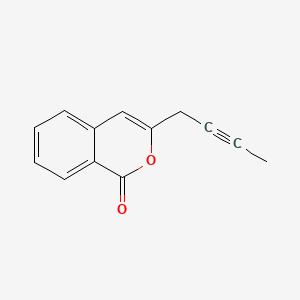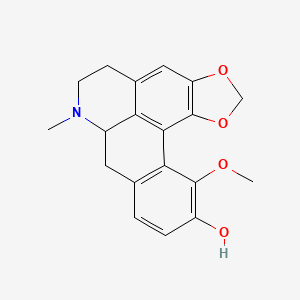![molecular formula C14H10F3N5O4S B1229206 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide is an aromatic amide and a member of thiophenes. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Chemical Properties
- Electrophilic Cyclization Reactions : N-Allyl and N-propargyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization reactions to form various pyrazol-5-amines and dihydro-1,3-oxazolium perchlorates, indicating potential for synthesizing diverse pyrazole derivatives (Bondarenko et al., 2015).
- Crystal Structure Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, with a similar structure, shows potential for crystallography studies, indicating that compounds with this pyrazole core can be analyzed for their crystal and molecular structures (Prabhuswamy et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : Various pyrazole derivatives, like 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, have been synthesized, demonstrating the versatility of pyrazole compounds in chemical synthesis (Martins et al., 2002).
- Molecular Transformations : Studies on the transformation of pyrazole derivatives like N-methylation of 5-nitro-1H-indazole to form various carboxamides and carbothioamides reveal the compound's potential for diverse molecular transformations (El’chaninov et al., 2018).
Applications in Inhibition Studies
- Inhibitor Design : N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been studied as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), suggesting the potential of similar compounds in designing enzyme inhibitors (Allan et al., 2009).
Structural Analysis and Synthesis Techniques
- Hydrogen-Bonded Structures : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit hydrogen-bonded structures, providing insights into the hydrogen bonding potential of similar pyrazole derivatives (Portilla et al., 2007).
Green Synthesis and Antimicrobial Activity
- Green Synthesis and Antimicrobial Properties : Thiophenyl pyrazoles and isoxazoles synthesized using green chemistry techniques show significant antimicrobial activity, indicating the potential of pyrazole derivatives in developing antimicrobial agents (Sowmya et al., 2018).
Computational Analysis and Nonlinear Optical Properties
- Computational and Optical Studies : Pyrazole-thiophene-based amide derivatives have been analyzed for their non-linear optical (NLO) properties and electronic structure, revealing the compound's potential in optical and electronic applications (Kanwal et al., 2022).
properties
Product Name |
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C14H10F3N5O4S |
Molecular Weight |
401.32 g/mol |
IUPAC Name |
N-(3-methyl-4-nitro-1,2-oxazol-5-yl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H10F3N5O4S/c1-6-11(22(24)25)13(26-20-6)18-12(23)9-4-3-8(27-9)7-5-10(14(15,16)17)19-21(7)2/h3-5H,1-2H3,(H,18,23) |
InChI Key |
BCEDEDBQGPNQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)C2=CC=C(S2)C3=CC(=NN3C)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



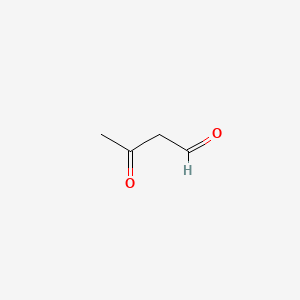
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
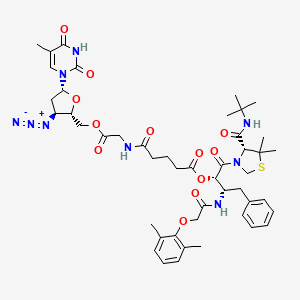
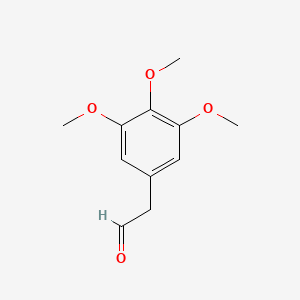
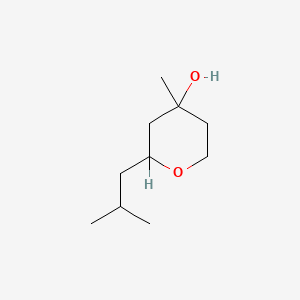
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
